molecular formula C25H22N2O3S B284926 N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE

N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B284926
M. Wt: 430.5 g/mol
InChI Key: ODKQIYINBWFJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene core with a benzylamino group, an oxo group, and a dimethylbenzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe oxo group is then introduced via oxidation reactions, and finally, the dimethylbenzenesulfonamide moiety is attached through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene core or the benzylamino group .

Scientific Research Applications

N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The naphthalene core and sulfonamide moiety can also participate in various binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and benzylamino-substituted molecules, such as:

Uniqueness

What sets N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structural complexity and potential for biological activity make it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

N-(3-benzylimino-4-oxonaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H22N2O3S/c1-17-12-13-24(18(2)14-17)31(29,30)27-22-15-23(26-16-19-8-4-3-5-9-19)25(28)21-11-7-6-10-20(21)22/h3-15,27H,16H2,1-2H3

InChI Key

ODKQIYINBWFJFL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C

Origin of Product

United States

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